molecular formula C12H11ClO B8751370 3-(chloromethyl)-1-methoxynaphthalene

3-(chloromethyl)-1-methoxynaphthalene

Cat. No.: B8751370
M. Wt: 206.67 g/mol
InChI Key: FXKNIPLTZAFAIA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methoxynaphthalene is a naphthalene derivative featuring a chloromethyl (-CH2Cl) group at the 3-position and a methoxy (-OCH3) group at the 1-position. This compound is structurally significant due to its aromatic framework and reactive substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

3-(chloromethyl)-1-methoxynaphthalene

InChI

InChI=1S/C12H11ClO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3

InChI Key

FXKNIPLTZAFAIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)CCl

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The most widely documented method involves the chloromethylation of 1-methoxynaphthalene using chloromethyl methyl ether (Methoxymethyl chloride) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). The reaction proceeds under anhydrous conditions, often in a solvent-free system or with dichloromethane as the reaction medium.

Key components :

  • Substrate : 1-Methoxynaphthalene (purity ≥98%, as specified in commercial preparations).

  • Chloromethylating agent : Chloromethyl methyl ether.

  • Catalyst : ZnCl₂ (1–5 mol% relative to substrate).

  • Temperature : Reflux conditions (∼40–60°C for dichloromethane).

  • Reaction time : 6–24 hours, monitored via thin-layer chromatography (TLC) or gas chromatography (GC).

Reaction Mechanism

The mechanism follows a classical Friedel-Crafts alkylation pathway :

  • Generation of electrophile : ZnCl₂ coordinates with chloromethyl methyl ether, facilitating the heterolytic cleavage of the C–O bond to generate a chloromethyl cation (CH₂Cl⁺).

  • Electrophilic aromatic substitution : The methoxy group at the 1-position of naphthalene activates the ring, directing the chloromethyl cation to the 3-position due to resonance and steric effects.

  • Rearomatization : Deprotonation restores aromaticity, yielding 3-(chloromethyl)-1-methoxynaphthalene.

Workup and Purification

Post-reaction workup typically involves:

  • Quenching : Addition of aqueous sodium bicarbonate to neutralize excess ZnCl₂.

  • Extraction : Washing with dichloromethane (3 × 10 mL) to isolate the organic layer.

  • Drying : Anhydrous sodium sulfate (Na₂SO₄) to remove residual moisture.

  • Concentration : Rotary evaporation under reduced pressure to obtain the crude product.

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.

Alternative Synthetic Approaches

Use of Alternative Lewis Acids

While ZnCl₂ is the standard catalyst, preliminary studies suggest FeCl₃ or AlCl₃ may offer comparable efficacy. However, these variants remain underexplored in the literature and may require optimization of solvent systems (e.g., nitrobenzene) to mitigate side reactions.

Solvent Optimization

Polar aprotic solvents like 1,2-dichloroethane enhance electrophile stability but may reduce reaction rates due to decreased Lewis acid activity. Non-polar solvents (e.g., toluene) are less effective, as evidenced by incomplete conversions in analogous chloromethylation reactions.

Industrial-Scale Considerations

Catalyst Recycling

Patent disclosures highlight methods to recover ZnCl₂ via aqueous extraction, reducing waste generation. For example, post-reaction mixtures are treated with dilute HCl to solubilize ZnCl₂, enabling its reuse in subsequent batches.

Data Summary: Synthesis of this compound

ParameterDetailsSource
Substrate 1-Methoxynaphthalene (≥98% purity)
Chloromethylating agent Chloromethyl methyl ether
Catalyst ZnCl₂ (1–5 mol%)
Solvent Dichloromethane or solvent-free
Temperature 40–60°C (reflux)
Reaction time 6–24 hours
Yield Not explicitly reported; estimated 70–85%

Chemical Reactions Analysis

Types of Reactions: 3-(chloromethyl)-1-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(chloromethyl)-1-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methoxynaphthalene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxy group can influence the reactivity of the compound by donating electron density through resonance, stabilizing reaction intermediates .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Yields and Spectroscopic Data of Selected Chloromethyl Derivatives

Compound Yield (%) ESI-MS [M+H]+ Key Application Reference
8a (Chloromethyl-thiazole-phenyl urea) 50.3 362.1 Antifungal agent
8b (Dichlorophenyl analog) 58.1 412.0 Structure-activity study
3-(Chloromethyl)-1,1′-biphenyl (4a) N/A Confirmed via HRMS Cross-coupling substrate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-1-methoxynaphthalene, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves introducing substituents (e.g., chloromethyl, methoxy) onto the naphthalene ring. Key steps include:

  • Chloromethylation : Use chloromethylating agents (e.g., ClCH₂SO₃H) under controlled temperatures (40–60°C) to minimize side reactions.
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for their inertness and ability to stabilize intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Validate via NMR (¹H/¹³C) and HPLC (>98% purity) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C1, chloromethyl at C3). IR spectroscopy identifies functional groups (C-O stretch at ~1250 cm⁻¹, C-Cl at ~700 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and bond lengths to assess steric/electronic effects of substituents .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactivity sites (e.g., chloromethyl group as electrophilic center) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the toxicokinetics of this compound in mammalian models?

  • Methodological Answer :

  • Study Design :
  • Exposure Routes : Inhalation, oral gavage, or dermal application (dose range: 1–100 mg/kg) .
  • Endpoints : Measure hepatic/renal biomarkers (ALT, creatinine), hematological parameters, and tissue accumulation via LC-MS/MS .
  • Controls : Include vehicle-only and positive controls (e.g., naphthalene derivatives with known toxicity) .
  • Data Extraction : Use standardized forms (Table C-2) to record time-course data (e.g., plasma half-life, metabolite profiles) .

Q. How can researchers resolve contradictions in environmental persistence data for chloromethyl-substituted naphthalenes?

  • Methodological Answer :

  • Systematic Review :
  • Inclusion Criteria : Prioritize peer-reviewed studies with defined exposure scenarios (e.g., soil/water matrices, microbial activity) .
  • Risk of Bias Assessment : Apply tools like Table C-6/C-7 to evaluate randomization, dose reporting, and outcome validity .
  • Experimental Validation :
  • Degradation Studies : Compare hydrolysis rates (pH 5–9) and photolysis under UV/visible light. Use GC-MS to quantify degradation products .
  • QSAR Modeling : Predict environmental half-life using substituent-specific parameters (e.g., Hammett constants) .

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